2-Phenylpyrimidine-5-sulfonyl chloride

Übersicht

Beschreibung

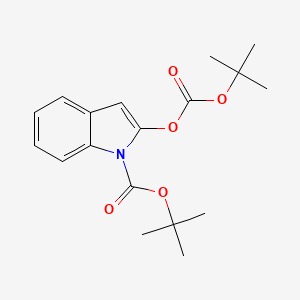

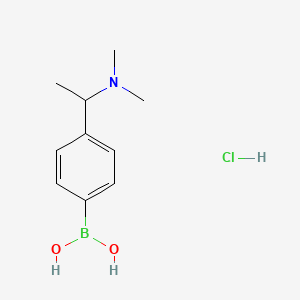

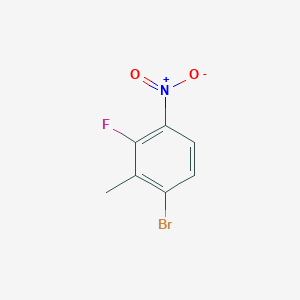

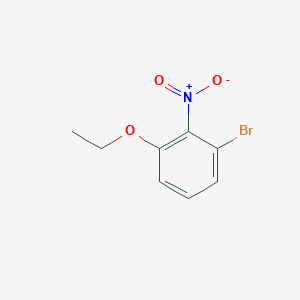

2-Phenylpyrimidine-5-sulfonyl chloride (PPSC) is an organic compound with the chemical formula C10H7ClN2O2S . It is a powder in appearance and is stored at a temperature of 4 °C . It is an important intermediate compound in the pharmaceutical industry, used to synthesize various bioactive molecules such as antibacterial, antifungal, and anticancer agents.

Synthesis Analysis

The synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields has been reported . The method is suitable for the synthesis of both electron-rich and electron-deficient compounds, and it shows high tolerance toward different functional groups .Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidine-5-sulfonyl chloride consists of a pyrimidine ring attached to a phenyl group at the 2-position and a sulfonyl chloride group at the 5-position . The molecular weight of the compound is 254.7 g/mol .Physical And Chemical Properties Analysis

2-Phenylpyrimidine-5-sulfonyl chloride is a powder in appearance . Its chemical formula is C10H7ClN2O2S and it has a molecular weight of 254.7 .Wissenschaftliche Forschungsanwendungen

Catalytic Processes and Synthesis Applications

Catalytic Meta Sulfonation : A study demonstrated the selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. This process facilitates the formation of a sulfone at the meta position relative to the chelating group, offering atypical regioselectivity for electrophilic aromatic substitution reactions (Saidi et al., 2011).

Synthesis of Alkane- and Arylsulfonyl Chlorides : Another study focused on the oxidation of thiols and disulfides with chlorine dioxide to synthesize sulfonyl chlorides, which are crucial for producing detergents, ion-exchange resins, pharmaceuticals, and dyes (Lezina et al., 2011).

Novel Compound Synthesis with Potential Antibacterial Activity

- Synthesis of 2-(Phenylsulfonyl)amino Pyridine : Research reported the synthesis of 2-(phenylsulfonyl)amino pyridine by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride. The synthesized compound exhibited inhibitory activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi, highlighting its potential as an antimicrobial agent (Ijeomah & Tseeka, 2021).

Material Development

- Synthesis of Fluorinated Polyamides : Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides with pyridine and sulfone moieties revealed polymers that are amorphous and soluble in organic solvents. These polymers showed high thermal stability and transparency, indicating their potential in materials science (Liu et al., 2013).

Safety And Hazards

The safety information signal word for 2-Phenylpyrimidine-5-sulfonyl chloride is "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, instructions in case of accidental exposure, and storage and disposal information .

Eigenschaften

IUPAC Name |

2-phenylpyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZFXHJEWBQWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrimidine-5-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)